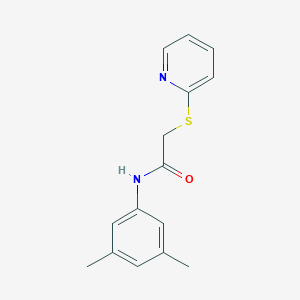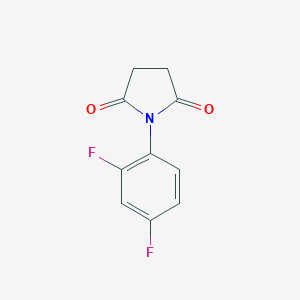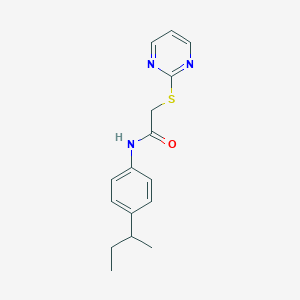![molecular formula C19H15ClN2O3S3 B371424 5-{2-[(4-Chlorobenzyl)sulfanyl]-5-nitrobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 301193-96-4](/img/structure/B371424.png)
5-{2-[(4-Chlorobenzyl)sulfanyl]-5-nitrobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-{2-[(4-Chlorobenzyl)sulfanyl]-5-nitrobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule that contains several functional groups, including a thiazolidinone ring, a nitro group, and a sulfanyl group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazolidinone ring, the nitro group, and the sulfanyl group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The nitro group could potentially undergo reduction reactions, while the sulfanyl group could participate in various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For example, the presence of the nitro group could affect its reactivity and the presence of the sulfanyl group could influence its solubility .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound 5-{2-[(4-Chlorobenzyl)sulfanyl]-5-nitrobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one and its derivatives have been the subject of various synthesis and structural analysis studies. Rahman et al. (2005) discussed the synthesis of novel compounds with similar structural features, emphasizing the stereochemistry and biological assays of these compounds (Rahman et al., 2005). Benhalima et al. (2011) focused on the synthesis and molecular structure investigation of a similar compound, highlighting the non-planar nature of the molecule and its intermolecular hydrogen bond interactions (Benhalima et al., 2011).
Supramolecular Self-Assembly and Interaction Analysis
Andleeb et al. (2017) synthesized derivatives of 5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one, studying their supramolecular assemblies and the role of diverse noncovalent interactions, including H-bonding and π–hole interactions, in stabilizing the supramolecular frameworks (Andleeb et al., 2017).
Antimicrobial and Antitoxoplasma Activities
Several studies have investigated the antimicrobial and antitoxoplasma activities of thiazolidin-4-one derivatives. Góes et al. (2011) synthesized a series of 2-hydrazolyl-3-phenyl-5-(4-nitrobenzylidene)-4-thiazolidinone substituted derivatives and evaluated their anti-Toxoplasma gondii and antimicrobial activities, showing promising results in reducing the infection of Vero cells by intracellular tachyzoites (Góes et al., 2011). El-Gaby et al. (2009) and Deep et al. (2014) also examined the in vitro antimicrobial activity of novel 2-thioxo-4-thiazolidinones and 4,4'-bis(2-thioxo-4-thiazolidinone-3-yl)diphenylsulfones, indicating significant antibacterial and antifungal activities (El-Gaby et al., 2009); (Deep et al., 2014).
Antitumor and Cytotoxic Activities
The compound and its derivatives have been explored for their potential antitumor and cytotoxic activities. Horishny and Matiychuk (2021) synthesized esters and amides of 2-[5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid, evaluating their in vitro antitumor activity and finding moderate activity against human cancer cell lines (Horishny & Matiychuk, 2021). Stolarczyk et al. (2018) synthesized novel 4-thiopyrimidine derivatives, characterizing their molecular structures and studying their cytotoxic activity against various cancer cell lines, noting that the presence of specific substituents significantly affects cytotoxicity (Stolarczyk et al., 2018).
Mécanisme D'action
Propriétés
IUPAC Name |
(5E)-5-[[2-[(4-chlorophenyl)methylsulfanyl]-5-nitrophenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S3/c1-2-21-18(23)17(28-19(21)26)10-13-9-15(22(24)25)7-8-16(13)27-11-12-3-5-14(20)6-4-12/h3-10H,2,11H2,1H3/b17-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRYPFGPESVYMG-LICLKQGHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])SCC3=CC=C(C=C3)Cl)SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=C(C=CC(=C2)[N+](=O)[O-])SCC3=CC=C(C=C3)Cl)/SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-chlorophenyl)sulfanyl]-N'-{4-[(4-fluorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B371344.png)
![N-(4-methoxy-2-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B371345.png)
![N'-{4-[(2-furylmethyl)sulfanyl]-3-nitrobenzylidene}-2-thiophenecarbohydrazide](/img/structure/B371350.png)
![2-(2,4-dichlorophenoxy)-N'-[5-nitro-2-(phenylsulfanyl)benzylidene]acetohydrazide](/img/structure/B371351.png)
![1-(4-Fluorophenyl)-2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylethylsulfanyl]ethanone](/img/structure/B371352.png)



![1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]pyridinium](/img/structure/B371360.png)
![3-Benzyl-5-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B371362.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B371364.png)